

The Chemical Landscape of OptoDArG: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **OptoDArG**, a photoswitchable diacylglycerol (DAG) analog, for researchers, scientists, and drug development professionals. The document details its chemical structure, synthesis, mechanism of action, and experimental applications, with a focus on its role in modulating Transient Receptor Potential Canonical (TRPC) channels.

Chemical Structure and Physicochemical Properties

OptoDArG is a synthetic diacylglycerol analog designed for photopharmacological applications. It incorporates two azobenzene moieties within its acyl chains, which allows for reversible control of its biological activity using light. The trans isomer is biologically inactive, while the cis isomer mimics the endogenous second messenger diacylglycerol (DAG), leading to the activation of DAG-sensitive proteins.

The key physicochemical properties of **OptoDArG** are summarized in the table below.



Property	Value	Reference
Chemical Formula	C43H52N4O5	[1][2]
Molecular Weight	704.91 g/mol	[1][2]
CAS Number	2230617-93-1	[1]
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term use	_

Synthesis of OptoDArG

While a detailed, step-by-step synthesis protocol for **OptoDArG** is not publicly available in the primary literature, its synthesis is based on the established chemistry of photoswitchable lipids, particularly its precursor, PhoDAG-1. The synthesis involves the esterification of a glycerol backbone with two custom-synthesized fatty acid analogs containing azobenzene photoswitches.

The general synthetic approach for related photoswitchable diacylglycerols involves:

- Synthesis of the Azobenzene-Containing Fatty Acid: This is the core of the photoswitch. The synthesis typically involves a diazo coupling reaction to create the N=N double bond characteristic of azobenzenes.
- Protection of the Glycerol Backbone: To ensure selective esterification, the hydroxyl groups of the glycerol backbone are protected.
- Esterification: The protected glycerol is then reacted with the azobenzene-containing fatty acid to form the diacylglycerol structure.
- Deprotection: The protecting groups are removed from the glycerol backbone to yield the final photoswitchable diacylglycerol.

OptoDArG is a modification of PhoDAG-1, featuring two arachidonic acid mimetic azobenzene side chains, which enhances its efficacy in activating TRPC3 channels compared to its predecessor.

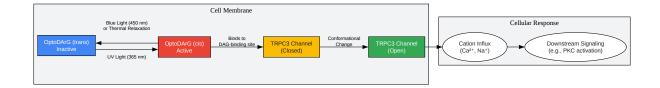


Mechanism of Action: Optical Control of TRPC Channels

OptoDArG's mechanism of action revolves around its ability to undergo reversible photoisomerization. This process allows for precise temporal and spatial control over the activation of DAG-sensitive signaling pathways, most notably those involving TRPC channels.

- Trans Isomer (Inactive State): In its thermodynamically stable trans configuration, OptoDArG
 does not effectively bind to or activate DAG-sensitive proteins like TRPC channels. This is
 the "off" state.
- Cis Isomer (Active State): Upon irradiation with ultraviolet (UV) light (typically around 365 nm), the azobenzene moieties in OptoDArG undergo a conformational change to the cis isomer. This bent conformation mimics the structure of endogenous DAG, allowing it to bind to and activate TRPC channels, leading to cation influx and subsequent cellular responses. This is the "on" state.
- Reversion to the Trans State: The active cis isomer can be reverted to the inactive trans form
 by irradiation with blue light (typically around 450 nm) or through thermal relaxation in the
 dark. This deactivates the channels, providing a mechanism to terminate the signal.

The following diagram illustrates the signaling pathway of **OptoDArG** in activating TRPC3 channels.



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OptoDArG-mediated activation of TRPC3 channels.

Experimental Protocols and Quantitative Data

OptoDArG is a powerful tool for studying cellular signaling with high spatiotemporal resolution. Below are typical experimental conditions and quantitative data derived from its use in cell-based assays.

Typical Experimental Conditions

Parameter	Value
Cell Line	HEK293 cells expressing TRPC3
OptoDArG Concentration	20-30 μΜ
Activation Wavelength	365 nm (UV light)
Deactivation Wavelength	430-450 nm (Blue light)
Illumination Duration	10 seconds for activation/deactivation cycles
Recording Technique	Whole-cell patch-clamp electrophysiology, Calcium imaging

Electrophysiological Data on TRPC3 Activation

The following table summarizes representative electrophysiological data for TRPC3 channel activation by **OptoDArG** in HEK293 cells.

Parameter	TRPC3-WT	G652A Mutant	Reference
OptoDArG Concentration	30 μΜ	30 μΜ	
Inward Current Density at -90 mV (pA/pF)	~ -25	~ -100	_
Outward Current Density at +70 mV (pA/pF)	~ 20	~ 75	_



Note: The G652A mutation in TRPC3 has been shown to increase the channel's sensitivity to **OptoDArG**.

Photophysical Properties of Azobenzene-Containing Lipids

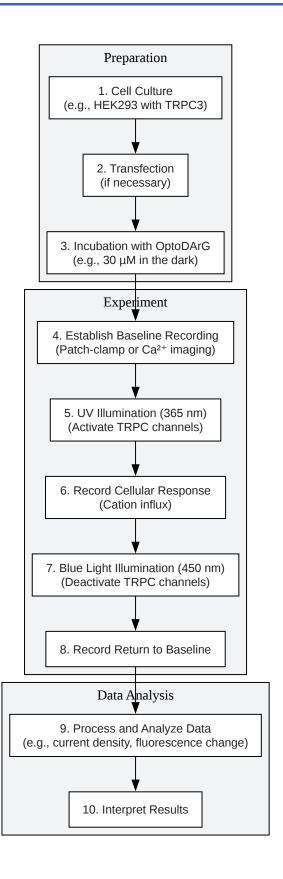
While specific photophysical data for **OptoDArG** is not readily available, the properties of azobenzene-containing lipids in general provide a good approximation.

Property	Typical Value Range
Molar Extinction Coefficient (trans, π - π)*	45,000 - 60,000 M ⁻¹ cm ⁻¹
Quantum Yield (trans to cis)	0.1 - 0.25
Thermal Relaxation Half-life (cis to trans)	Minutes to hours (highly dependent on environment)

Experimental Workflow

A typical experimental workflow for using **OptoDArG** to study TRPC channel activity is outlined below.





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A typical experimental workflow using **OptoDArG**.



Conclusion

OptoDArG is a valuable photopharmacological tool that offers precise optical control over DAG-sensitive signaling pathways. Its robust and reversible activation of TRPC channels makes it an ideal probe for dissecting the kinetics and molecular determinants of lipid-gated ion channel function. This guide provides a foundational understanding of **OptoDArG**'s chemical properties and its application in cellular research. Further investigations into its detailed synthesis and specific photophysical parameters will undoubtedly enhance its utility in the field of drug discovery and development.

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References

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